molecular formula C8H16OS B13066343 2-Propyloxane-4-thiol

2-Propyloxane-4-thiol

Katalognummer: B13066343
Molekulargewicht: 160.28 g/mol
InChI-Schlüssel: UELREZSJXCBGPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propyloxane-4-thiol is an organic compound with the molecular formula C8H16OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their distinctive odors and are often used in various chemical reactions due to their reactivity. The compound is used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Propyloxane-4-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide .

Industrial Production Methods: Industrial production of thiols often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic nature of some reagents like hydrogen sulfide.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propyloxane-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various thioether products depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

2-Propyloxane-4-thiol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Propyloxane-4-thiol involves its reactivity with various chemical groups. The SH group can form covalent bonds with other molecules, leading to the formation of new compounds. In biological systems, thiols can interact with proteins and enzymes, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Propyloxane-4-thiol is unique due to its oxane ring structure, which imparts different chemical properties compared to linear thiols. This ring structure can influence its reactivity and interactions with other molecules, making it valuable in specific applications.

Eigenschaften

Molekularformel

C8H16OS

Molekulargewicht

160.28 g/mol

IUPAC-Name

2-propyloxane-4-thiol

InChI

InChI=1S/C8H16OS/c1-2-3-7-6-8(10)4-5-9-7/h7-8,10H,2-6H2,1H3

InChI-Schlüssel

UELREZSJXCBGPL-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CC(CCO1)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.